![molecular formula C21H17N5OS B2918240 1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 570363-42-7](/img/structure/B2918240.png)

1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

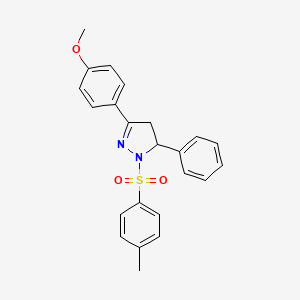

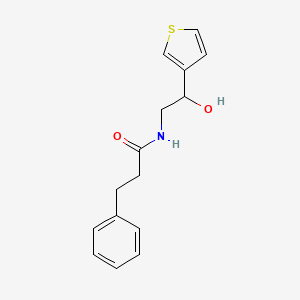

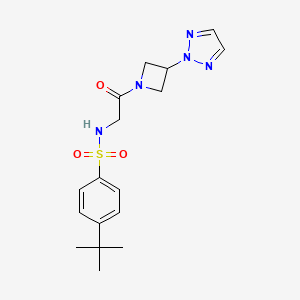

The compound “1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone” is a heterocyclic compound. It contains an indole ring and a pyrazolo[3,4-d]pyrimidine ring, which are connected by a thioether and a ketone group . These types of compounds are often used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of similar compounds often involves novel and uncomplicated methods . For instance, a catalytic combination of eosin Y–Yb(OTf)3 has been developed to catalyse the visible light mediated synthesis of indole substituted heterobiaryl-pyrazolo[3,4-b]pyridines .Molecular Structure Analysis

The molecular structure of this compound is characterized by an indole ring and a pyrazolo[3,4-d]pyrimidine ring. These motifs are versatile and easy to prepare, and they can create a further ring extension like electron gaining and donating in pyrazolo pyridine .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its heterocyclic structure. The current reaction proceeds through a dual, Lewis acid and oxidative photo-catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and pyrazolo[3,4-d]pyrimidine rings could impact its reactivity .Applications De Recherche Scientifique

Synthesis and Heterocyclic Derivatives

- The synthesis of heterocyclic compounds starting from similar core structures has shown a variety of chemical reactions leading to potentially bioactive molecules. For example, the synthesis of 1H-pyrazolo[3,4-b]pyridin-5-yl derivatives involves reactions with phenyl isothiocyanate to give thiourea derivatives, further leading to thiazole derivatives through reactions with active halogen-containing compounds (Attaby et al., 2006).

Biological Evaluation and Antioxidant Activity

- Novel candidates of 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed to investigate their potential activities as antioxidants. This research aimed at creating high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), due to the efficiency of key heterocycles in inhibiting ROS. One candidate showed higher antioxidant activity than ascorbic acid, demonstrating the potential of such compounds in medicinal chemistry (Aziz et al., 2021).

Insecticidal Evaluation

- The compound's derivatives have also been evaluated for their insecticidal activity. Pyrazole-based tetrahydropyrimidine derivatives, for instance, have shown significant mortality against certain pests, underscoring the compound's potential in developing new insecticidal agents (Halim et al., 2020).

Antimicrobial and Anticancer Applications

- Derivatives of the compound have been synthesized and tested for antimicrobial and anticancer activities. This includes exploring the synthesis of novel 1H-3-Indolyl derivatives as significant antioxidants and potential cytochrome c peroxidase inhibitors. Molecular docking studies propose mechanisms of action, highlighting the application of these compounds in antimicrobial and anticancer drug development (Abdelhamid et al., 2016).

Molecular Docking and SAR Studies

- Synthesis, characterization, and docking studies guided antimicrobial activities of thiazolo-pyrimidine analogues underscore the importance of structure-activity relationship (SAR) analysis. These studies help in identifying promising antibacterial and antifungal agents, providing insights into optimizing new compounds for enhanced activity (Bhadraiah et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS/c27-19(25-11-10-15-6-4-5-9-18(15)25)13-28-21-17-12-24-26(20(17)22-14-23-21)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIJCZQJFXZZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)

![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)